molecular formula C11H14O B1293387 4'-Isopropylacetophenone CAS No. 645-13-6

4'-Isopropylacetophenone

Cat. No.: B1293387
CAS No.: 645-13-6
M. Wt: 162.23 g/mol
InChI Key: PDLCCNYKIIUWHA-UHFFFAOYSA-N
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Scientific Research Applications

4’-Isopropylacetophenone has several applications in scientific research:

Safety and Hazards

4’-Isopropylacetophenone is classified as highly hazardous to water . It should be stored below +30°C . The Material Safety Data Sheet (MSDS) for 4’-Isopropylacetophenone can be downloaded for more detailed safety and hazard information .

Mechanism of Action

Target of Action

It’s known that this compound is used as a perfuming agent and a flavoring agent , suggesting that it may interact with olfactory receptors and taste receptors.

Pharmacokinetics

It’s known that the compound is soluble in alcohol and insoluble in water , which could influence its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Isopropylacetophenone . For instance, its solubility characteristics suggest that it may be more effective in alcohol-based solutions. Its stability may also be affected by storage conditions, as it’s recommended to be stored below +30°C .

Biochemical Analysis

Biochemical Properties

4’-Isopropylacetophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. These interactions often result in the hydroxylation of the compound, leading to the formation of more polar metabolites that can be easily excreted from the body . Additionally, 4’-Isopropylacetophenone can act as a substrate for certain oxidoreductases, facilitating redox reactions within cells.

Cellular Effects

The effects of 4’-Isopropylacetophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function . In some cell types, 4’-Isopropylacetophenone has been shown to induce apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, 4’-Isopropylacetophenone exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression and enzyme activity. This compound is also known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . These interactions can result in altered cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Isopropylacetophenone have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to 4’-Isopropylacetophenone can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . These findings underscore the importance of controlling experimental conditions to ensure reproducibility.

Dosage Effects in Animal Models

The effects of 4’-Isopropylacetophenone vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse outcomes such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These studies highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

4’-Isopropylacetophenone is involved in several metabolic pathways, primarily those related to its biotransformation and excretion. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites that are more water-soluble and can be excreted via the kidneys . This metabolic process is crucial for the detoxification and elimination of 4’-Isopropylacetophenone from the body.

Transport and Distribution

Within cells and tissues, 4’-Isopropylacetophenone is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can influence its overall distribution and bioavailability.

Subcellular Localization

The subcellular localization of 4’-Isopropylacetophenone is influenced by its chemical properties and interactions with cellular components. It is often found in the endoplasmic reticulum and mitochondria, where it can affect the function of these organelles . Post-translational modifications, such as phosphorylation, can also play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function.

Preparation Methods

4’-Isopropylacetophenone can be synthesized through several methods:

Chemical Reactions Analysis

4’-Isopropylacetophenone undergoes various chemical reactions, including:

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLCCNYKIIUWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052330
Record name 1-[4-(1-Methylethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a powerful spicy, woody, herbaceous odour
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

252.00 to 254.00 °C. @ 760.00 mm Hg
Record name 4'-Isopropylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.975
Record name p-Isopropylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/811/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

645-13-6
Record name 1-[4-(1-Methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-13-6
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Record name 4-Isopropylacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Isopropylacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-[4-(1-methylethyl)phenyl]-
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Record name 1-[4-(1-Methylethyl)phenyl]ethan-1-one
Source EPA DSSTox
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Record name 1-[4-(1-methylethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.395
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ISOPROPYLACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/742ZKZ2A6D
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Record name 4'-Isopropylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032025
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of isopropylbenzene (50 g) in carbon disulfide (250 mL) is treated with aluminum chloride (170 g), and the resulting mixture is cooled to 0° C. Acetyl chloride (33 g) is added at the rate of 1 mL/min, and the resulting mixture is stirred overnight. The mixture is poured into aq. HCl (2N, 400 mL), and the layers are separated. The aqueous phase is extracted with ethyl acetate, and the organic phases are combined, washed with brine, dried over Na2SO4, filtered and concentrated to afford the product, 4-isopropylacetophenone, as an oil (66 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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